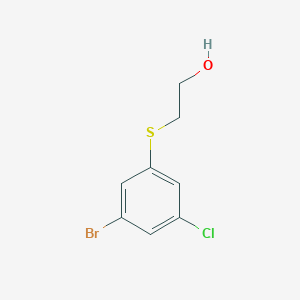

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol

Description

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 3. The sulfanyl (-S-) group bridges the phenyl ring to an ethanol (-CH₂CH₂OH) moiety. However, direct experimental data on this compound are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds to infer its properties.

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClOS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXAZVBSFZXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol typically involves the reaction of 3-bromo-5-chloro-benzyl alcohol with other reagents under controlled conditions. One common method involves the use of methyl 2-(2-hydroxyphenyl)acetate and triphenylphosphine (PPh3) in tetrahydrofuran (THF) as the solvent. The reaction is carried out at low temperatures, often in an ice/water bath under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dehalogenated compounds.

Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into derivatives with diverse functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Substitution of the bromine atom by nucleophiles | Sodium azide, amines |

| Oxidation | Conversion to ketones or aldehydes | Potassium permanganate |

| Reduction | Reduction of the hydroxyl group | Lithium aluminum hydride (LiAlH4) |

Medicinal Chemistry

This compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound could be designed as enzyme inhibitors or receptor ligands.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression. By modifying the sulfanyl group or the halogen substituents, researchers can enhance potency and selectivity against targeted enzymes.

Biological Studies

In biological research, this compound is used to study interactions between small molecules and biological macromolecules. Its ability to form covalent bonds with proteins makes it a candidate for investigating mechanisms of action in drug design.

Example Application: Protein Binding Studies

Studies have shown that compounds with similar electrophilic centers can selectively bind to cysteine residues in proteins, potentially leading to the development of targeted therapies for diseases such as cancer and Alzheimer's.

Industrial Applications

The compound also finds applications in the production of specialty chemicals and materials. Its utility as a building block facilitates the synthesis of more complex chemical entities used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The presence of halogen atoms can enhance its reactivity and binding affinity to molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl-Ethanol Moieties

- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (): This compound shares the sulfanyl-ethanol backbone but incorporates a triazole ring and additional phenyl groups. The presence of bromine in both compounds suggests similar halogen-bonding capabilities, but the triazole system may confer superior biological activity (e.g., antimicrobial or anticancer properties) due to its heterocyclic nature .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): While lacking halogen substituents, this compound features a branched alkyl chain (tetramethylbutyl) attached to a phenoxy-ethoxy-ethanol chain. The alkyl group increases hydrophobicity, which could enhance membrane permeability in biological systems. In contrast, the bromo and chloro substituents in the target compound may confer higher electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Hydroxyl Groups: Tyrosol analogues () with hydroxyl groups (e.g., 2-(3-hydroxyphenyl)ethanol) exhibit tyrosinase inhibition (40–60% at 1 mM), likely due to hydrogen bonding with the enzyme’s active site.

- Methoxy vs. Chloro/Bromo Substituents: 2-Methoxyethanol () lacks aromaticity but demonstrates solvent properties due to its polar ether and hydroxyl groups. In contrast, the aromatic bromo/chloro substituents in the target compound could enable UV absorption or fluorescence, useful in analytical or material science applications .

Biological Activity

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₈BrClS

- IUPAC Name : 2-(3-bromo-5-chlorophenylthio)ethanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism often involves disruption of microbial cell membranes, leading to cell lysis and death.

| Pathogen Type | Activity | Mechanism |

|---|---|---|

| Gram-positive bacteria | Effective | Disruption of cell wall synthesis |

| Gram-negative bacteria | Moderate | Inhibition of membrane integrity |

| Fungi | Effective | Cell membrane disruption |

Case Studies

- Study on Chlamydia : A study evaluated the compound's activity against Chlamydia species, revealing selective inhibition of chlamydial inclusion formation in infected cells. It demonstrated a reduction in inclusion size and morphology, suggesting potential for developing new antichlamydial agents .

- Toxicity Assessments : Toxicity studies conducted on human cell lines indicated that this compound has a low cytotoxic profile, making it a candidate for further drug development. The compound showed no significant mutagenic effects in Drosophila melanogaster assays .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the bromine and chlorine substituents enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can lead to the inhibition of essential biological processes in microorganisms.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing the biological efficacy of this compound. Modifications to the phenyl ring and sulfur moiety have been shown to enhance antimicrobial potency while maintaining low toxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.